Methyl cyclobutylphenylacetate
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Overview
Description
Methyl cyclobutylphenylacetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl cyclobutylphenylacetate typically involves the esterification of cyclobutylphenylacetic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:
Cyclobutylphenylacetic acid+MethanolH2SO4Methyl cyclobutylphenylacetate+Water
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can also be employed to facilitate the esterification process .
Chemical Reactions Analysis
Types of Reactions
Methyl cyclobutylphenylacetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester bond can be cleaved to yield cyclobutylphenylacetic acid and methanol.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), the ester can be reduced to the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Cyclobutylphenylacetic acid and methanol.
Reduction: Cyclobutylphenylmethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl cyclobutylphenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of methyl cyclobutylphenylacetate in biological systems is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The ester group may undergo hydrolysis in vivo, releasing cyclobutylphenylacetic acid, which could interact with biological pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl phenylacetate: Similar structure but lacks the cyclobutyl group.
Cyclobutyl acetate: Contains the cyclobutyl group but lacks the phenylacetate moiety.
Phenylacetic acid esters: A broader class of compounds with varying alkyl groups.
Uniqueness
Methyl cyclobutylphenylacetate is unique due to the presence of both the cyclobutyl and phenylacetate groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C13H16O2 |
---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
methyl 2-cyclobutyl-2-phenylacetate |
InChI |
InChI=1S/C13H16O2/c1-15-13(14)12(11-8-5-9-11)10-6-3-2-4-7-10/h2-4,6-7,11-12H,5,8-9H2,1H3 |
InChI Key |
RQOONMFMFWKRHG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1CCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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